alpha-Muurolene
Overview
Description
Alpha-Muurolene is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a naturally occurring compound found in various essential oils and is known for its distinctive structure and properties. The molecular formula of this compound is C15H24, and it has a molecular weight of 204.3511 .
Preparation Methods
Alpha-Muurolene can be extracted from natural sources, primarily from certain plants. One common method of extraction is steam distillation, which involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected .
Chemical Reactions Analysis
Alpha-Muurolene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alpha-Muurolene has a wide range of scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology and medicine, this compound has shown potential antifungal properties and is being investigated for its use as a natural fungicide . Additionally, it has applications in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of alpha-Muurolene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Alpha-Muurolene is part of the cadinene sesquiterpenoid family, which includes other compounds like beta-Muurolene and Zizanene. These compounds share similar structures but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific arrangement of isopropyl and methyl groups, which contribute to its distinct properties and reactivity .
Properties
IUPAC Name |
(1R,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAYBMKBYCGXDH-QLFBSQMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)C(=CCC2C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CC1)C(=CC[C@@H]2C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275971, DTXSID601020738 | |
Record name | (+)-alpha-Muurolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17627-24-6, 31983-22-9 | |
Record name | (+)-α-Muurolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17627-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-alpha-Muurolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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